N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methoxyphenoxy)acetamide
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Overview
Description
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methoxyphenoxy)acetamide is a synthetic organic compound featuring a unique combination of an ethanesulfonyl group and a methoxyphenoxy acetamide structure. Its distinct composition makes it an intriguing subject for various research fields, particularly chemistry and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methoxyphenoxy)acetamide is typically synthesized through multi-step organic reactions. The process begins with the preparation of the tetrahydroquinoline core, followed by the introduction of the ethanesulfonyl and methoxyphenoxy acetamide groups. Each step involves specific reagents and conditions:
Step 1: : Formation of the tetrahydroquinoline core using cyclization reactions.
Step 2: : Introduction of the ethanesulfonyl group through sulfonation.
Step 3: : Coupling with 3-methoxyphenoxy acetamide using amidation techniques.
Industrial Production Methods
Scaling up the production of this compound for industrial purposes requires optimization of each synthetic step. This involves fine-tuning reaction temperatures, pressures, and the use of catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions It Undergoes
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: : The methoxyphenoxy group can be oxidized to form corresponding quinones.
Reduction: : The ethanesulfonyl group can be reduced to yield ethane derivatives.
Substitution: : The amide group can participate in substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents like potassium permanganate.
Reducing agents such as sodium borohydride.
Nucleophiles or electrophiles for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example:
Oxidation: : Formation of quinone derivatives.
Reduction: : Production of ethane derivatives.
Substitution: : Various substituted amides.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methoxyphenoxy)acetamide serves as a model compound to study reaction mechanisms and pathways, particularly those involving sulfonyl and amide groups.
Biology
Biologically, this compound has potential applications in studying cellular processes due to its structural similarity to natural bioactive molecules. Researchers explore its interaction with various enzymes and receptors.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its unique structure may confer bioactivity that can be harnessed for drug development, particularly targeting specific molecular pathways in diseases.
Industry
Industrially, this compound can be used in the synthesis of more complex molecules, serving as an intermediate in pharmaceutical and chemical manufacturing.
Mechanism of Action
The mechanism by which N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methoxyphenoxy)acetamide exerts its effects involves its interaction with specific molecular targets. The ethanesulfonyl group, for instance, can interact with enzymes or receptors, modulating their activity. The methoxyphenoxy acetamide moiety may also play a role in binding to molecular targets, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-4-yl]-2-(3-methoxyphenoxy)acetamide
N-[1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methoxyphenoxy)acetamide
Uniqueness
Compared to these similar compounds, N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methoxyphenoxy)acetamide stands out due to the positioning of the ethanesulfonyl group, which may confer unique reactivity and bioactivity. Its specific substitution pattern influences its chemical and biological properties, making it a valuable compound for research.
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2-(3-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-3-28(24,25)22-11-5-6-15-12-16(9-10-19(15)22)21-20(23)14-27-18-8-4-7-17(13-18)26-2/h4,7-10,12-13H,3,5-6,11,14H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBSISTZSKVELU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC(=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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